4-Amino-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one is a heterocyclic compound that belongs to the class of pyrimidothiazines This compound is characterized by a fused ring system containing both pyrimidine and thiazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one typically involves the condensation of 6-(substituted amino)-5-aminopyrimidine-4(3H)-thiones with chloroacetic acid (or its ethyl ester), ethyl bromomalonate, or ethyl α-bromopropionate . These reactions yield the desired compound with no substituent, an ethoxycarbonyl group, or a methyl group, respectively, in the 7-position . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one undergoes various chemical reactions, including:
Condensation Reactions: As mentioned, the compound is synthesized through condensation reactions involving amino and thione groups.
Substitution Reactions: The compound can undergo substitution reactions where different substituents are introduced at various positions on the ring system.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the presence of amino and thione groups suggests potential for such reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include chloroacetic acid, ethyl bromomalonate, and ethyl α-bromopropionate . Reaction conditions often involve heating and the use of solvents like ethanol or acetic acid .
Major Products Formed
The major products formed from the reactions of this compound include derivatives with various substituents such as ethoxycarbonyl, methyl, and other alkyl groups .
Wissenschaftliche Forschungsanwendungen
4-Amino-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new therapeutic agents targeting various diseases.
Materials Science:
Biological Studies: The compound can be used in biological studies to investigate its interactions with different biomolecules and its potential effects on biological systems.
Wirkmechanismus
The mechanism of action of 4-Amino-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one is not well-documented. its structure suggests that it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. Further research is needed to elucidate the specific pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one: This compound is similar in structure but lacks the amino group at the 4-position.
4-Substituted 6-amino-7H-pyrimido[4,5-b][1,4]thiazines: These compounds have variations in the substituents at the 4-position, which can affect their chemical properties and applications.
Uniqueness
Its fused ring system also contributes to its stability and potential for various scientific research applications .
Eigenschaften
Molekularformel |
C6H6N4OS |
---|---|
Molekulargewicht |
182.21 g/mol |
IUPAC-Name |
4-amino-5H-pyrimido[4,5-b][1,4]thiazin-6-one |
InChI |
InChI=1S/C6H6N4OS/c7-5-4-6(9-2-8-5)12-1-3(11)10-4/h2H,1H2,(H,10,11)(H2,7,8,9) |
InChI-Schlüssel |
UTGWUHDOBVSEAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=C(N=CN=C2S1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.